

3-Bromo-5-isobutoxyphenylboronic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Bromo-5-isobutoxyphenylboronic acid
Cat. No.:	B1523251

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An In-depth Technical Guide to **3-Bromo-5-isobutoxyphenylboronic Acid**: Properties, Synthesis, and Application

Introduction

3-Bromo-5-isobutoxyphenylboronic acid, with CAS Number 918904-39-9, is a specialized arylboronic acid that serves as a critical building block in modern organic and medicinal chemistry.^{[1][2]} Its unique trifunctional structure—featuring a reactive boronic acid group, a synthetically versatile bromine atom, and a sterically influencing isobutoxy ether group—makes it a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, offers expert insights into its synthesis and handling, and details its primary application in palladium-catalyzed cross-coupling reactions, which are fundamental to contemporary drug discovery and materials science.^[3]

This document is intended for researchers, synthetic chemists, and drug development professionals who require a comprehensive understanding of this reagent to effectively leverage its synthetic potential while ensuring operational safety and reproducibility.

Core Chemical and Physical Properties

A precise understanding of a reagent's physical and chemical properties is foundational to its successful application in synthesis. While extensive experimental data for this specific

compound is not widely published, its core identifiers are well-established, and its properties can be reliably inferred from its structure and comparison to analogous compounds.

Table 1: Key Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	[3-bromo-5-(2-methylpropoxy)phenyl]boronic acid	N/A
CAS Number	918904-39-9	[1] [2]
Molecular Formula	C ₁₀ H ₁₄ BBrO ₃	[1] [2]
Molecular Weight	272.93 g/mol	[1] [2]
Appearance	Expected to be a white to off-white solid	General Knowledge
Solubility	Expected to be soluble in organic solvents like THF, Dioxane, DMF, and DMSO. The ether linkage enhances organo-solubility.	General Knowledge
Storage Conditions	Store refrigerated at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen). [4]	[4]

Arylboronic acids are known to be hygroscopic and can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This transformation can complicate accurate massing and stoichiometry calculations in reactions. Therefore, proper storage in a dry, inert environment is critical to maintaining the compound's integrity.[\[1\]](#)

Synthesis and Purification

The synthesis of arylboronic acids is a well-established process in organic chemistry. The most common and reliable method involves the reaction of an organometallic reagent, typically a

Grignard or organolithium species, with a trialkyl borate ester at low temperatures, followed by acidic hydrolysis.^[5]

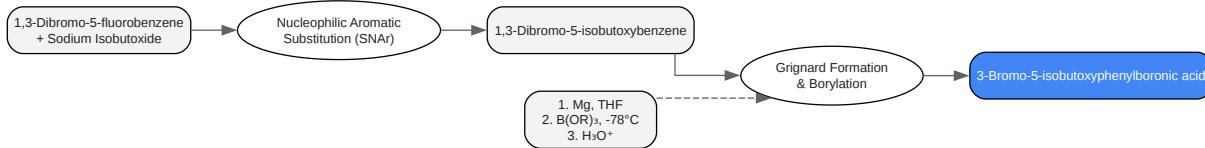
Retrosynthetic Analysis & Proposed Synthesis Protocol

A logical synthetic route to **3-Bromo-5-isobutoxyphenylboronic acid** starts from 1,3-dibromo-5-fluorobenzene, proceeding through a nucleophilic aromatic substitution to install the isobutoxy group, followed by formation of a Grignard reagent and subsequent borylation.

Step-by-Step Synthesis Protocol (Illustrative)

- PART A: Synthesis of 1,3-Dibromo-5-isobutoxybenzene
 - To a solution of sodium isobutoxide (prepared by reacting sodium hydride with isobutanol) in anhydrous DMF, add 1,3-dibromo-5-fluorobenzene.
 - Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
 - Monitor the reaction by TLC or GC-MS until the starting material is consumed.
 - Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify by column chromatography to yield the isobutoxy-substituted dibromobenzene.
- PART B: Synthesis of **3-Bromo-5-isobutoxyphenylboronic acid**
 - Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere of argon, add magnesium turnings. Add a solution of 1,3-dibromo-5-isobutoxybenzene in anhydrous THF. Gentle heating or the addition of a small crystal of iodine may be required to initiate the reaction. The selective formation of the Grignard reagent at one of the C-Br bonds is anticipated due to statistical probability and subtle electronic differences, though formation of the di-Grignard is a potential side reaction.
 - Borylation: Cool the resulting Grignard solution to -78°C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate or triisopropyl borate in anhydrous THF dropwise, maintaining the low temperature to prevent over-addition and side reactions.

- **Hydrolysis:** After the addition is complete, allow the mixture to warm slowly to room temperature. Quench the reaction by carefully adding it to a cold, dilute solution of hydrochloric acid (e.g., 1M HCl).
- **Work-up and Isolation:** Stir the biphasic mixture vigorously to ensure complete hydrolysis of the borate ester. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization or by an acid-base extraction procedure. To do this, dissolve the crude material in an organic solvent and extract with a basic aqueous solution (e.g., NaOH). The boronic acid will deprotonate and move to the aqueous layer, leaving non-acidic organic impurities behind. The aqueous layer is then re-acidified, and the purified boronic acid is extracted back into an organic solvent.



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Caption: Proposed synthesis workflow for the target compound.

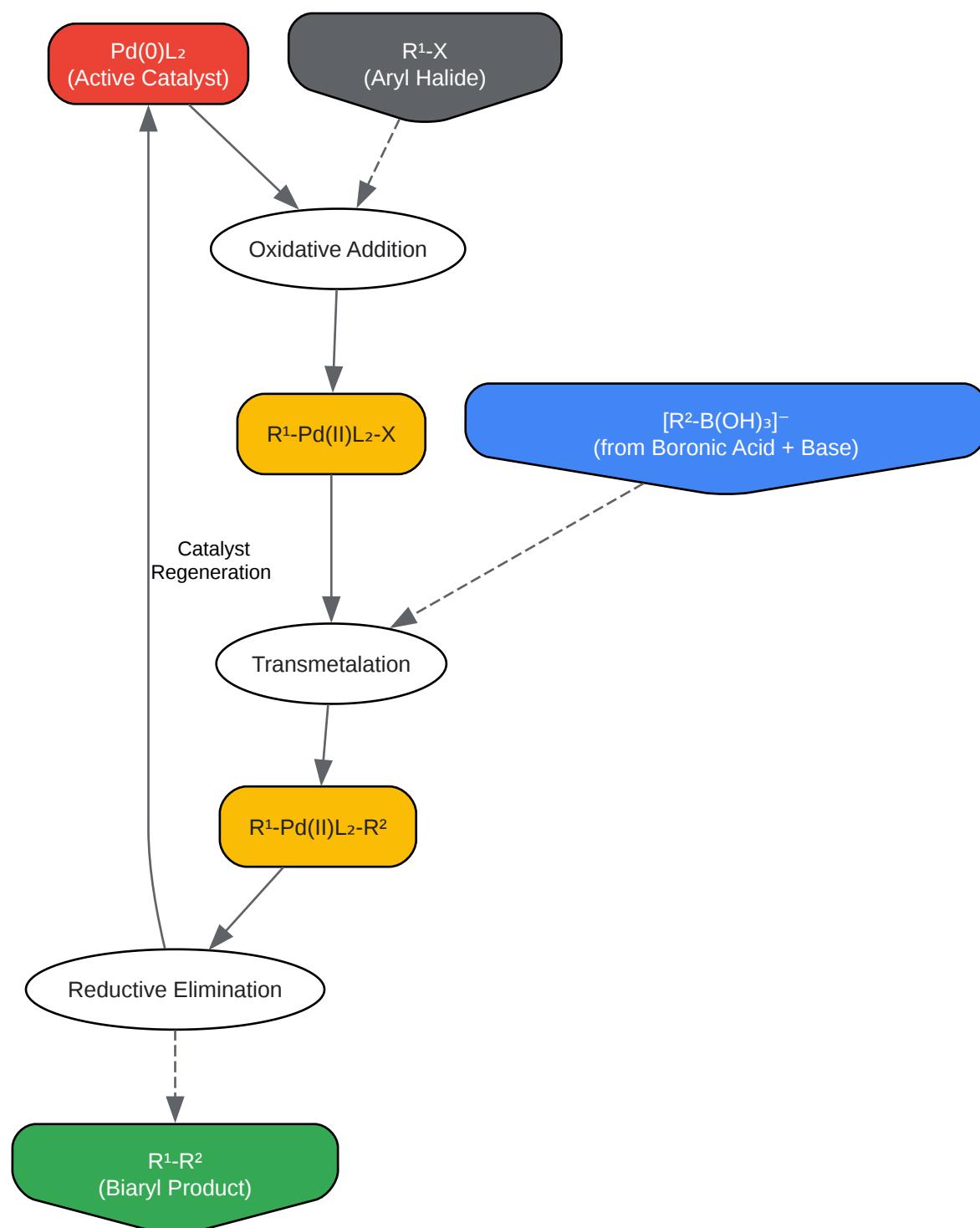
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **3-Bromo-5-isobutoxyphenylboronic acid** is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[6][7]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.^[8]

- Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of an aryl halide (the electrophilic partner). This oxidizes the palladium to Pd(II), forming a square planar intermediate.^[6]
- Transmetalation: The boronic acid must first be activated by a base (e.g., K_2CO_3 , Cs_2CO_3) to form a more nucleophilic boronate species.^[9] This boronate then transfers its organic group (the 3-bromo-5-isobutoxyphenyl moiety) to the Pd(II) center, displacing the halide. This is the key bond-forming step from the perspective of the boronic acid.
- Reductive Elimination: The two organic groups on the palladium complex rearrange to a cis orientation and are then eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.^[7]



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Proteoboronation: A Key Side Reaction

A common and often detrimental side reaction for arylboronic acids is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[\[10\]](#) This process consumes the boronic acid, reducing the yield of the desired cross-coupled product. Protodeboronation can be promoted by acidic or basic conditions and is particularly problematic for electron-rich or sterically hindered arylboronic acids.[\[10\]](#)[\[11\]](#) To minimize this side reaction, reaction conditions such as the choice of base, solvent, and temperature must be carefully optimized. In some cases, using an excess of the boronic acid reagent may be necessary to drive the desired coupling to completion.[\[7\]](#)

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of **3-Bromo-5-isobutoxyphenylboronic acid** with a generic aryl iodide. Note: This protocol should be optimized for specific substrates.

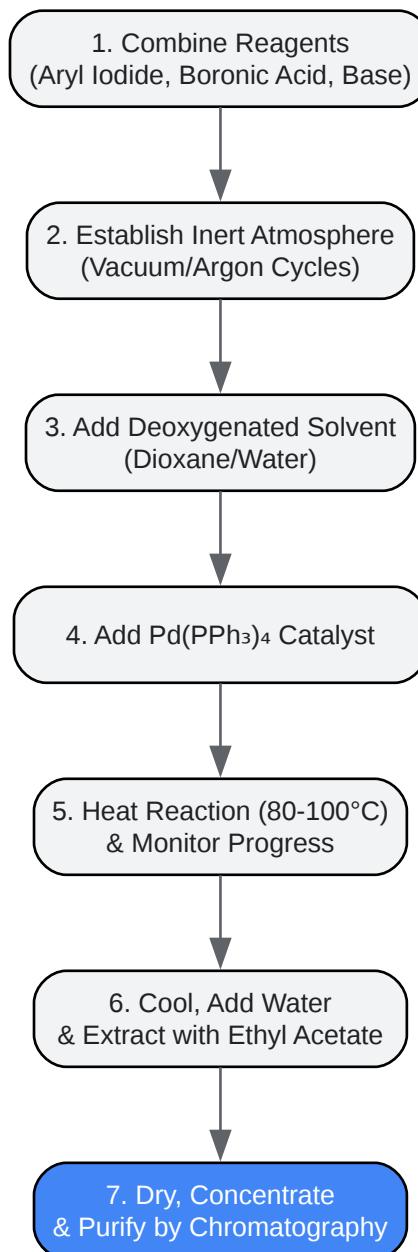
Materials:

- **3-Bromo-5-isobutoxyphenylboronic acid** (1.2 equivalents)
- Aryl iodide (1.0 equivalent)
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$ (0.05 equivalents)
- Potassium Carbonate (K_2CO_3), anhydrous (2.0 equivalents)
- 1,4-Dioxane and Water (e.g., 4:1 mixture), deoxygenated
- Standard glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl iodide (1.0 eq), **3-Bromo-5-isobutoxyphenylboronic acid** (1.2 eq), and potassium carbonate (2.0 eq).
- Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

- Solvent Addition: Add the deoxygenated dioxane/water solvent mixture via syringe. Stir the suspension for 10-15 minutes to ensure good mixing.
- Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
- Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
- Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

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Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Applications in Drug Discovery and Materials Science

Arylboronic acids are foundational building blocks in medicinal chemistry. The C-C bonds forged through Suzuki couplings create the core scaffolds of numerous pharmacologically

active molecules. The boronic acid functional group itself has been incorporated directly into drugs, most notably the proteasome inhibitor Bortezomib (Velcade®), which was the first FDA-approved drug in this class for treating multiple myeloma.[4]

The specific utility of **3-Bromo-5-isobutoxyphenylboronic acid** has been demonstrated in the field of materials science. It has been used in a Suzuki-Miyaura polycondensation reaction to create high-molecular-weight conjugated polymers.[3] This application highlights its role in constructing complex, repeating molecular units, which is essential for developing novel organic materials with tailored electronic or photophysical properties. The bromine atom on the phenyl ring is retained in the product, offering a handle for further downstream functionalization or subsequent cross-coupling reactions.

Safety, Handling, and Storage

Proper handling and storage are crucial for ensuring user safety and maintaining the chemical's integrity.

- **Handling:** Always handle **3-Bromo-5-isobutoxyphenylboronic acid** in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
- **Storage:** The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to prevent degradation from moisture and air.[4] Refrigeration at 2-8°C is recommended for long-term stability.[4]
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

Table 2: General GHS Hazard and Precautionary Statements for Arylboronic Acids

Category	Code	Statement	Source(s)
Hazard	H302	Harmful if swallowed.	
H315		Causes skin irritation.	
H319		Causes serious eye irritation.	
H335		May cause respiratory irritation.	
Precautionary	P261	Avoid breathing dust.	
P264		Wash skin thoroughly after handling.	
P280		Wear protective gloves/eye protection.	
P302+P352		IF ON SKIN: Wash with plenty of soap and water.	
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes.	
P305+P351+P338		Remove contact lenses, if present and easy to do. Continue rinsing.	
P403+P233		Store in a well-ventilated place. Keep container tightly closed.	
P501		Dispose of contents/container to an approved waste disposal plant.	

Note: This table provides general guidance. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and complete safety information.

Conclusion

3-Bromo-5-isobutoxyphenylboronic acid is a highly functionalized and valuable reagent for advanced organic synthesis. Its utility is primarily demonstrated through its participation in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. A thorough understanding of its synthesis, reactivity, potential side reactions like protodeboronation, and proper handling procedures enables chemists to effectively utilize this building block for the creation of novel pharmaceuticals, agrochemicals, and advanced materials. As the demand for complex molecular architectures grows, the importance of versatile intermediates like this one will continue to expand.

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- To cite this document: BenchChem. [3-Bromo-5-isobutoxyphenylboronic acid chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1523251#3-bromo-5-isobutoxyphenylboronic-acid-chemical-properties\]](https://www.benchchem.com/product/b1523251#3-bromo-5-isobutoxyphenylboronic-acid-chemical-properties)

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